molecular formula C15H14N4O4 B2525456 N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899974-99-3

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2525456
CAS No.: 899974-99-3
M. Wt: 314.301
InChI Key: CYCLQMXFHAURRG-UHFFFAOYSA-N
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Description

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been the subject of various synthetic methodologies. A notable method involves acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides. This innovative one-pot approach generates N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, proving operationally simple and high yielding. It offers a valuable strategy for producing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalytic Applications

In the realm of catalysis, this compound has shown efficacy. Specifically, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has emerged as a more effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes compared to previously known ligands. The coupling process requires minimal amounts of CuCl and DMPPO, achieving completion at relatively low temperatures. This approach facilitates the synthesis of internal alkynes in great diversity, thereby contributing significantly to the field of catalytic synthesis (Chen et al., 2023).

Structural Analysis and Interaction Studies

Crystal Structure Insights

The crystal structure and spectroscopic properties of a closely related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, have been thoroughly analyzed. This compound, a potential template for drug design against chronic myelogenous leukemia (CML), exhibits intricate interactions within its crystal structure. These interactions, particularly between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings, underscore the molecule's potential as a template for new drugs against CML (Moreno-Fuquen et al., 2021).

Properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10-5-6-12(19(22)23)8-13(10)18-15(21)14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCLQMXFHAURRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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